3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with the molecular formula C16H24ClNO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.36 . It is a powder at room temperature .Scientific Research Applications
Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have been the subject of considerable research interest for the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
In recent years, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . These reactions often involve the isomerization of an iminium intermediate .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12;/h7-9,12,16-17H,2-6,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQARNJNLWDFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1384427-75-1 | |
Record name | Isoquinoline, 3-cyclohexyl-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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